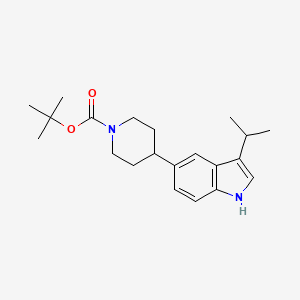
tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound features a piperidine ring substituted with an indole moiety, making it a valuable scaffold in medicinal chemistry.
Méthodes De Préparation
The synthesis of tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and piperidine derivatives.
Reaction Conditions: The indole derivative is first functionalized to introduce the isopropyl group at the 3-position. This can be achieved through Friedel-Crafts alkylation or other suitable methods.
Coupling Reaction: The functionalized indole is then coupled with a piperidine derivative under appropriate conditions, often using a coupling reagent like EDCI or DCC.
Protection and Deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality.
Analyse Des Réactions Chimiques
tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound serves as a valuable scaffold for the development of new therapeutic agents, particularly in the fields of oncology and neurology.
Biological Studies: It is used in biological studies to investigate the role of indole derivatives in various biological processes, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is employed in chemical biology research to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It finds applications in the synthesis of advanced materials and as a building block for the production of complex organic molecules
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The piperidine ring enhances the compound’s binding affinity and selectivity, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate: This compound lacks the isopropyl group, which may result in different biological activities and binding affinities.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a pyrazole ring instead of an indole, leading to distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H30N2O2 |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
tert-butyl 4-(3-propan-2-yl-1H-indol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H30N2O2/c1-14(2)18-13-22-19-7-6-16(12-17(18)19)15-8-10-23(11-9-15)20(24)25-21(3,4)5/h6-7,12-15,22H,8-11H2,1-5H3 |
Clé InChI |
BWLYCXBLUREBEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CNC2=C1C=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-N-((4-(((R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide](/img/structure/B12951816.png)
![1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12951821.png)
![Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B12951824.png)


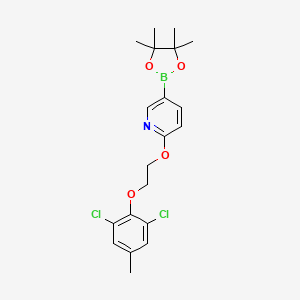
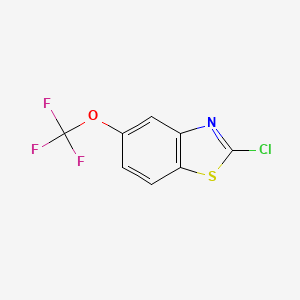
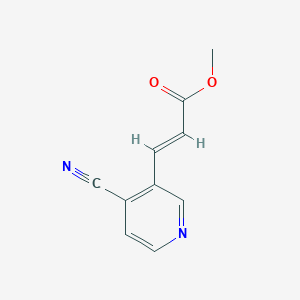
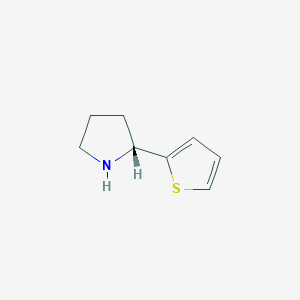
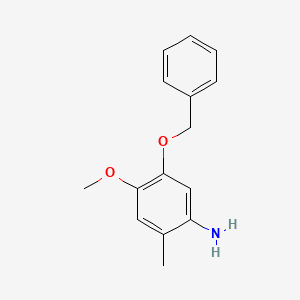
![Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B12951877.png)
![8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12951892.png)
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)
